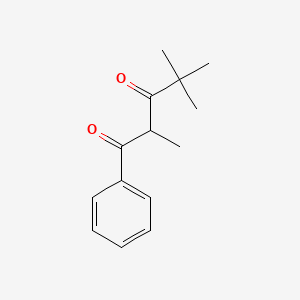
1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- is an organic compound with the molecular formula C13H16O2 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- typically involves the reaction of 2,4,4-trimethyl-1-phenyl-1,3-pentanedione with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products
Wirkmechanismus
The mechanism of action of 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- involves its interaction with molecular targets through its carbonyl groups. These interactions can lead to various chemical transformations, such as nucleophilic addition or condensation reactions. The compound’s ability to undergo keto-enol tautomerism also plays a significant role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Pentanedione, 1-phenyl-: Another diketone with similar structural features but different reactivity and applications.
4,4-Dimethyl-1-phenylpentane-1,3-dione: A structurally related compound with distinct chemical properties and uses
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
106596-69-4 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2,4,4-trimethyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-10(13(16)14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI-Schlüssel |
IJGILMHSYIOLMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


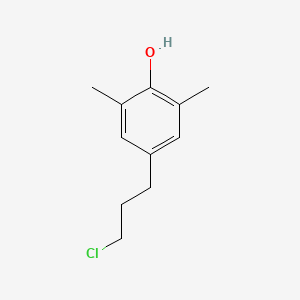
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
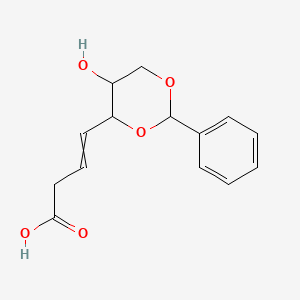
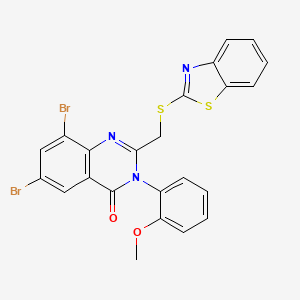
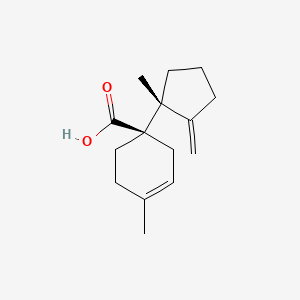
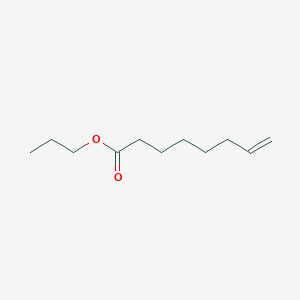
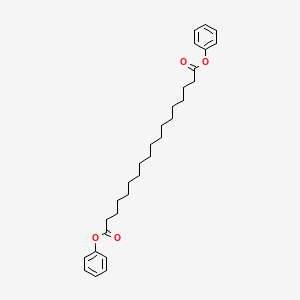
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
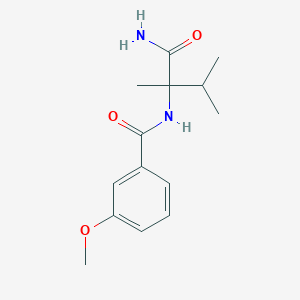
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)
